molecular formula C13H18ClNO3 B1397680 Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride CAS No. 1219960-96-9

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride

Cat. No.: B1397680
CAS No.: 1219960-96-9
M. Wt: 271.74 g/mol
InChI Key: WKLFNZKQANRZDX-UHFFFAOYSA-N
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Description

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol.

Scientific Research Applications

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and use . An SDS for Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride should be consulted for detailed safety information .

Preparation Methods

The synthesis of Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzoate ester, followed by the introduction of the pyrrolidinyloxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride can be compared with other similar compounds, such as:

    Mebeverine: An anticholinergic drug used to alleviate symptoms of irritable bowel syndrome.

    Indole derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their versatile biological activities.

This compound stands out due to its unique combination of the benzoate ester and pyrrolidinyloxy groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 3-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-4-3-5-11(8-10)17-12-6-7-14-9-12;/h3-5,8,12,14H,2,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLFNZKQANRZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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